molecular formula C20H15F3N2O6S B2807051 Ethyl 6-oxo-1-phenyl-4-(((3-(trifluoromethyl)phenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-57-5

Ethyl 6-oxo-1-phenyl-4-(((3-(trifluoromethyl)phenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2807051
CAS RN: 899728-57-5
M. Wt: 468.4
InChI Key: JUFQAMBTPJHDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-oxo-1-phenyl-4-(((3-(trifluoromethyl)phenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H15F3N2O6S and its molecular weight is 468.4. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-oxo-1-phenyl-4-(((3-(trifluoromethyl)phenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-oxo-1-phenyl-4-(((3-(trifluoromethyl)phenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Sarvaiya, Gulati, and Patel (2019) explores the synthesis of related compounds and their antimicrobial activity against various bacteria and fungi. Their research contributes to understanding the potential medicinal applications of such compounds (Sarvaiya, Gulati, & Patel, 2019).

Novel Synthesis Routes

  • Kheder, Mabkhot, and Farag (2009) reported on the synthesis of new pyrimidine, pyrimido[4,5-d]pyridazine, pyrrolo[1,2-c]pyrimidone, and thiazolo[3,4-c]pyrimidone derivatives, showcasing the versatility of such compounds in chemical synthesis (Kheder, Mabkhot, & Farag, 2009).

Antioxidant Activity

  • Research by George, Sabitha, Kumar, and Ravi (2010) indicates the potential antioxidant activity of related compounds. This could suggest applications in areas like food preservation or pharmaceuticals (George, Sabitha, Kumar, & Ravi, 2010).

Antibacterial Applications

  • Gad-Elkareem and El-Adasy (2010) explored the synthesis and antibacterial activity of some new ethyl thionicotinates and related compounds, further emphasizing the potential medicinal uses of these chemicals (Gad-Elkareem & El-Adasy, 2010).

Pharmaceutical Applications

  • Dey, Alam, Kemisetti, Yakin, and Islam (2022) conducted a study on the synthesis, characterization, and in vitro pharmacological screening of 3, 4-Dihydropyrimidin-2-one derivatives, indicating the importance of such compounds in drug development (Dey, Alam, Kemisetti, Yakin, & Islam, 2022).

properties

IUPAC Name

ethyl 6-oxo-1-phenyl-4-[3-(trifluoromethyl)phenyl]sulfonyloxypyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O6S/c1-2-30-19(27)18-16(12-17(26)25(24-18)14-8-4-3-5-9-14)31-32(28,29)15-10-6-7-13(11-15)20(21,22)23/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFQAMBTPJHDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.